molecular formula C19H19N3 B2448414 N-cyclopentyl-2-phenylquinazolin-4-amine CAS No. 166039-20-9

N-cyclopentyl-2-phenylquinazolin-4-amine

Cat. No.: B2448414
CAS No.: 166039-20-9
M. Wt: 289.382
InChI Key: WSTDGGDTEZNZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-phenylquinazolin-4-amine is a synthetic quinazoline derivative with the molecular formula C19H19N3 and a molecular weight of 289.38 g/mol. This compound is part of the quinazoline-4-amine chemical class, which is a privileged scaffold in medicinal chemistry and drug discovery, particularly known for its utility in developing targeted protein kinase inhibitors . Quinazoline-based compounds like this compound represent significant interest in oncology research. The 4-aminoquinazoline core is a established pharmacophore in several FDA-approved anticancer drugs, such as erlotinib and gefitinib, which function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . These inhibitors work by competitively binding to the ATP-binding site of tyrosine kinases, thereby blocking replication and transcription processes essential for tumor growth . Beyond its core structure's established role in kinase inhibition, recent scientific investigations highlight the specific relevance of the quinazolin-4-amine scaffold in pioneering therapeutic areas. A significant 2023 study reported the rational design and discovery of a quinazolin-4-one-based series as potent, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a validated antiviral drug target . These inhibitors demonstrated superior biochemical and cellular antiviral activity, suggesting the broader potential of the quinazoline chemotype in developing novel antiviral agents . Furthermore, structurally similar N-phenethyl-quinazolin-4-yl-amines have been identified as potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis , indicating the scaffold's potential application in developing new anti-tuberculosis agents . This reagent is intended solely for research purposes in chemical biology, medicinal chemistry, and drug discovery. It is ideal for conducting structure-activity relationship (SAR) studies, profiling against kinase panels, exploring novel mechanisms of action, and as a chemical building block for synthesizing more complex derivatives. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-2-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-2-8-14(9-3-1)18-21-17-13-7-6-12-16(17)19(22-18)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTDGGDTEZNZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320508
Record name N-cyclopentyl-2-phenylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196785
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

166039-20-9
Record name N-cyclopentyl-2-phenylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-phenylquinazolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with cyclopentanone and benzylamine under acidic or basic conditions to form the quinazoline ring system. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid or a transition metal catalyst, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to introduce different substituents on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

N-cyclopentyl-2-phenylquinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of epidermal growth factor receptor (EGFR) kinase, a key player in cell signaling pathways involved in cancer cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound can block the phosphorylation of downstream signaling proteins, thereby inhibiting cancer cell growth and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-phenylquinazolin-4-amine stands out due to its unique cyclopentyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This structural feature may contribute to its improved pharmacokinetic properties and therapeutic potential compared to other quinazoline derivatives.

Q & A

Q. What strategies mitigate toxicity risks identified in preclinical studies of This compound derivatives?

  • Methodological Answer : Toxicity prediction (e.g., ProTox-II) flags hepatotoxicity risks from nitro groups. Mitigation involves replacing nitro with cyano or trifluoromethyl groups, as seen in N-(3-Cl-4-F)-Ph-N6Q4 derivatives. In vivo toxicokinetics in rodents (plasma AUC, Cmax) and histopathology guide lead optimization. Prodrug approaches (e.g., phosphate esters) enhance tolerability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.